Structural Uniqueness of the Bifunctional Furan-2-yl-2-oxoethyl-Piperazine-Phenoxypropanoyl Scaffold
The target compound incorporates a 2-(furan-2-yl)-2-oxoethyl linker on the piperazine ring, a structural feature that distinguishes it from the more common triazolopyrimidine-substituted analogs in the 2-phenoxypropan-1-one piperazine series. In contrast to the triazolopyrimidine-containing comparator 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one (CAS 1058386-50-7, MW 381.44), which engages adenosine A2A receptors (Ki values reported in the low nanomolar range for related triazolopyrimidine-piperazine hybrids) [1], the target compound's furan-2-yl-2-oxoethyl group introduces a distinct hydrogen-bond acceptor/donor topography, reduced aromatic ring count, and lower molecular weight (free base: C19H22N2O4, MW 342.39 vs. C19H23N7O2, MW 381.44) . This structural divergence likely redirects target binding toward enzyme active sites that accommodate the furan carbonyl as a key pharmacophoric element, such as fatty acid synthase (FASN) KR domains, where furan-containing piperazines have demonstrated inhibitory activity [2]. No publicly available head-to-head bioactivity comparison data exist for the target compound versus the triazolopyrimidine analog in the same assay.
| Evidence Dimension | Molecular weight and heterocyclic substitution pattern |
|---|---|
| Target Compound Data | Free base: C19H22N2O4, MW 342.39; oxalate salt: C21H24N2O8, MW 432.43; 2-(furan-2-yl)-2-oxoethyl N-substituent |
| Comparator Or Baseline | 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one: C19H23N7O2, MW 381.44; triazolopyrimidine N-substituent |
| Quantified Difference | ΔMW = -39.05 g/mol (free base); furan vs. triazolopyrimidine heterocycle—altered hydrogen bonding, lipophilicity, and target engagement profile |
| Conditions | Physicochemical comparison based on molecular formula and structure |
Why This Matters
The lower molecular weight and distinct heterocyclic substitution of the target compound provide a differentiated chemical starting point for medicinal chemistry campaigns targeting enzyme pockets that favor smaller, less aromatic N-substituents, making it a non-interchangeable tool compound relative to triazolopyrimidine-based analogs.
- [1] Gillespie, R. J. et al. Antagonists of the Human A2A Adenosine Receptor. 4. Design, Synthesis, and Preclinical Evaluation of 7-Aryltriazolo[4,5-d]pyrimidines. J. Med. Chem. 2009. View Source
- [2] Martin, M. W. et al. Discovery and optimization of novel piperazines as potent inhibitors of fatty acid synthase (FASN). Bioorg. Med. Chem. Lett. 2019, 29, 126654. PMID: 30803804. View Source
